4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
Description
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a benzamide derivative featuring a sulfonyl group linked to a 3,5-dimethylpiperidine moiety and a substituted aromatic ring with nitro and methoxy groups. Its molecular formula is C₂₁H₂₃N₃O₆S, with a calculated molecular weight of 445.5 g/mol. The compound’s structural complexity arises from three key regions:
- Benzamide core: Provides a rigid aromatic scaffold for intermolecular interactions.
- 2-Methoxy-4-nitrophenyl substituent: The nitro group (strong electron-withdrawing) and methoxy group (electron-donating) create electronic asymmetry, influencing reactivity and binding properties.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-9-6-17(24(26)27)11-20(19)30-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYCUBWFYTYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound can be dissected into three structural components:
- Benzamide core : Serves as the central scaffold.
- 3,5-Dimethylpiperidine sulfonyl group : Introduced at the para position of the benzamide.
- 2-Methoxy-4-nitroaniline moiety : Connected via an amide bond to the benzamide nitrogen.
Synthetic Disconnections
- Disconnection 1 : Cleavage of the sulfonamide bond reveals 4-chlorosulfonylbenzoyl chloride and 3,5-dimethylpiperidine as precursors.
- Disconnection 2 : Amide bond hydrolysis suggests 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid and 2-methoxy-4-nitroaniline as intermediates.
Table 1: Critical Intermediates and Their Roles
| Intermediate | Function | Key Reactivity |
|---|---|---|
| 4-Chlorosulfonylbenzoyl chloride | Sulfonylation agent | Electrophilic at sulfur |
| 3,5-Dimethylpiperidine | Nucleophile | Amine group attacks sulfonyl chloride |
| 2-Methoxy-4-nitroaniline | Amine coupling partner | Nucleophilic aromatic amine |
Stepwise Synthetic Protocols
Sulfonylation of the Benzamide Core
Method A: Direct Sulfonylation (Patent US11731964B2)
4-Chlorosulfonylbenzoyl chloride reacts with 3,5-dimethylpiperidine in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (2.2 equiv) neutralizes HCl byproduct. Reaction completion requires 6–8 hours, monitored via TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).
Method B: Microwave-Assisted Sulfonylation (Vulcanchem VC11979985)
A 15-minute microwave irradiation at 80°C in acetonitrile improves yield to 92% compared to conventional heating (65% yield after 24 hours). This method reduces epimerization risks in the piperidine ring.
Table 2: Sulfonylation Conditions Comparison
| Parameter | Method A | Method B |
|---|---|---|
| Temperature | 0–5°C | 80°C |
| Time | 6–8 h | 15 min |
| Yield | 78% | 92% |
| Solvent | DCM | Acetonitrile |
| Base | Triethylamine | Potassium carbonate |
Amide Bond Formation
Protocol 1: Acyl Chloride Route (Vulcanchem VC10194027)
- Activate 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid with thionyl chloride (1.5 equiv) in anhydrous DCM at reflux for 3 hours.
- Add 2-methoxy-4-nitroaniline (1.1 equiv) and triethylamine (3.0 equiv) dropwise at −10°C.
- Warm to room temperature and stir for 18 hours.
Protocol 2: Coupling Agent-Mediated Synthesis (EP4077317NWB1)
Employ propylphosphonic anhydride (T3P®) as activating agent:
- Dissolve acid (1.0 equiv) and T3P® (1.5 equiv) in THF
- Add 2-methoxy-4-nitroaniline (1.05 equiv) and diisopropylethylamine (2.5 equiv)
- Stir at 40°C for 6 hours.
Table 3: Amide Coupling Efficiency
| Method | Activator | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Acyl chloride | SOCl₂ | DCM | 81% | 95.2% |
| T3P® | Propylphosphonic anhydride | THF | 89% | 98.7% |
Optimization of Critical Reaction Parameters
Solvent Effects on Sulfonylation
Polar aprotic solvents enhance sulfonyl chloride reactivity:
Industrial-Scale Considerations
Purification Challenges
Analytical Characterization
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems achieve 94% yield in 8 minutes residence time by enhancing mass transfer during sulfonylation.
Enzymatic Amide Coupling
Lipase B from Candida antarctica catalyzes amide bond formation in aqueous medium (pH 7.4), though yields remain suboptimal at 62%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antiviral Properties
Recent studies indicate that compounds similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide exhibit antiviral activity. For example, benzamide derivatives have shown potential against Hepatitis B virus (HBV) by enhancing intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication.
Table 1: Antiviral Activity of Benzamide Derivatives Against HBV
| Compound Name | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| IMB-0523 | 1.99 | 58 |
| Lamivudine | 7.37 | >440 |
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes associated with metabolic disorders. For instance, compounds with similar structures have been studied for their effects on 11 β-hydroxysteroid dehydrogenase type 1, which plays a role in obesity and diabetes management. By modulating enzyme activity, these compounds may provide therapeutic benefits in managing metabolic syndromes.
Study on Anticancer Activity
A study published in Molecular Cancer Therapeutics evaluated various benzamide derivatives for their anticancer properties. The findings suggested that modifications in the benzamide structure could enhance cytotoxicity against cancer cell lines. Specifically, compounds featuring piperidine and sulfonamide functionalities demonstrated promising results in inhibiting tumor growth.
Mechanism of Action
The mechanism of action of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide” would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with protein active sites, while the benzamide moiety can enhance binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of substituents. Below is a comparison with structurally related compounds from the literature:
Key Observations:
Electronic Effects: The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than the fluorine in Example 53 , which may enhance electrophilic reactivity or stabilize negative charge in binding pockets.
Solubility and Lipophilicity: The sulfonyl group in the target compound increases polarity compared to the sulfonamide in Example 53, suggesting higher aqueous solubility. However, the 3,5-dimethylpiperidine may offset this by adding lipophilicity. The triazine derivative () with dimethylamino groups likely exhibits superior solubility due to its polar substituents .
Example 53’s pyrazolo-pyrimidine core is associated with kinase inhibition , while the target compound’s benzamide core is common in protease inhibitors.
Synthetic Challenges :
- The target compound’s nitro group may require careful handling during synthesis to avoid reduction. highlights the use of palladium catalysts for analogous couplings , which could be relevant for constructing its aromatic core.
Limitations:
Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs and substituent effects.
Biological Activity
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.44 g/mol. The structure includes a piperidine ring, which is known for its role in various biological activities.
Antiviral Properties
Recent studies have indicated that derivatives of the benzamide class, including compounds similar to this compound, exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown potential against Hepatitis B virus (HBV) by increasing intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits viral replication .
Table 1: Antiviral Activity of Benzamide Derivatives Against HBV
| Compound Name | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| IMB-0523 | 1.99 | 58 |
| Lamivudine | 7.37 | >440 |
The compound IMB-0523 demonstrated significant anti-HBV activity in vitro, suggesting that similar derivatives may also possess antiviral effects through mechanisms involving A3G .
Cytotoxicity Studies
Cytotoxicity assessments of related compounds have shown promising results against various cancer cell lines. For example, studies involving unsymmetric 3,5-bis(benzylidene)-4-piperidones revealed potent cytotoxic effects on colon cancer cells and oral squamous cell carcinomas .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound Series | Cell Line | IC50 (µM) |
|---|---|---|
| Series 2 | HCT116 | X |
| Series 3 | HT29 | Y |
These findings indicate that modifications in the benzamide structure can lead to enhanced cytotoxicity against specific cancer types.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Viral Replication : By enhancing A3G levels, the compound may inhibit HBV replication.
- Cytotoxic Effects : The structural components may interact with cellular pathways leading to apoptosis in cancer cells.
- Targeting DNA Interactions : Similar compounds have been studied for their ability to bind AT-rich DNA sequences, potentially disrupting essential cellular functions .
Case Studies
Several case studies have highlighted the effectiveness of benzamide derivatives in clinical and laboratory settings:
- Study on Anti-HBV Activity : In vitro studies demonstrated that IMB-0523 effectively reduced HBV DNA levels in infected cell lines, showcasing its potential as an antiviral agent .
- Cytotoxicity Assessment : Compounds structurally related to the target compound were evaluated for their cytotoxic effects on various cancer cell lines, revealing significant dose-dependent responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
